1-[(6-Aminohexyl)amino]heptadecan-2-OL
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Overview
Description
1-[(6-Aminohexyl)amino]heptadecan-2-OL is a long-chain primary fatty alcohol with a unique structure that includes an aminohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Aminohexyl)amino]heptadecan-2-OL typically involves the reaction of heptadecan-2-ol with 6-aminohexylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process involves the nucleophilic substitution of the hydroxyl group in heptadecan-2-ol by the aminohexyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Aminohexyl)amino]heptadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
1-[(6-Aminohexyl)amino]heptadecan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[(6-Aminohexyl)amino]heptadecan-2-OL involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-1-ol: A long-chain primary fatty alcohol with similar structural features but lacking the aminohexyl group.
6-Amino-1-hexanol: Contains the aminohexyl group but has a shorter carbon chain.
Uniqueness
1-[(6-Aminohexyl)amino]heptadecan-2-OL is unique due to its combination of a long carbon chain and an aminohexyl group. This structure imparts distinct amphiphilic properties, making it suitable for applications in various fields, including membrane studies and drug delivery systems .
Properties
CAS No. |
62745-99-7 |
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Molecular Formula |
C23H50N2O |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-(6-aminohexylamino)heptadecan-2-ol |
InChI |
InChI=1S/C23H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-23(26)22-25-21-18-15-14-17-20-24/h23,25-26H,2-22,24H2,1H3 |
InChI Key |
ZYQRFCREJZJYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CNCCCCCCN)O |
Origin of Product |
United States |
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